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Compound of Interest

Compound Name: Iodo(2-~13~C)acetic acid

CAS No.: 55757-50-1

Cat. No.: B3329189

Get Quote

Executive Summary
This technical guide provides a rigorous analysis of

C-labeled Iodoacetic Acid (

C-IAA), a specialized alkylating agent used primarily in quantitative proteomics and metabolic
tracing. Unlike its amide counterpart (iodoacetamide),

C-IAA introduces a carboxymethyl group with a distinct negative charge, altering peptide
ionization kinetics and chromatographic retention. This guide details the chemical structure, S

2 reaction mechanics, synthesis pathways, and a self-validating protocol for cysteine blocking,
designed for researchers requiring high-fidelity mass spectrometry (MS) data.

Chemical Architecture & Isotopic Labeling[1]
C-IAA is the stable isotope-labeled variant of iodoacetic acid (

). In high-precision MS workflows, it serves two functions: preventing disulfide bond reformation
(cysteine capping) and acting as a mass-differentiator for relative quantification.
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Structural Specifications
The molecule consists of an iodine atom attached to the

-carbon of an acetic acid backbone. The

C label is typically incorporated at one of two positions, or both, depending on the required
mass shift.

Property
Native (

C) IAA

[1-

C]-IAA

[2-

C]-IAA

Universal [1,2-

C]-IAA

Formula

Monoisotopic

Mass
185.918 Da 186.921 Da 186.921 Da 187.925 Da

Alkylation Mass

Shift
+58.005 Da +59.009 Da +59.009 Da +60.012 Da

Label Position N/A Carboxyl Carbon
Methylene

Carbon
Both Carbons

NMR Signature Standard ppm ppm*

Doublet coupling

(

)

*Note: The Iodine atom exerts a "heavy atom effect," significantly shielding the attached

-carbon, shifting it upfield compared to chloro- or bromo- analogs.

The "Charge State" Differentiator
A critical distinction for application scientists is the physicochemical outcome of the

modification:

Iodoacetamide (IAM): Adds a carbamidomethyl group (Neutral).[1]

Iodoacetic Acid (IAA): Adds a carboxymethyl group (Negative charge at physiological pH).
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Impact: The introduction of a negative charge by IAA can suppress ionization in positive-mode

ESI-MS but may improve separation of hydrophilic peptides in Reverse Phase Liquid

Chromatography (RPLC).

Mechanistic Action: The S 2 Alkylation Pathway
The alkylation of cysteine by

C-IAA follows a classic bimolecular nucleophilic substitution (S

2) mechanism. This reaction is pH-dependent and relies on the formation of a thiolate anion (

).

Reaction Logic
Activation: The thiol group (-SH) on cysteine (

) must be deprotonated to the thiolate anion (-S

).

Attack: The nucleophilic thiolate attacks the methylene carbon of

C-IAA.

Departure: The iodide ion (

) is displaced as a leaving group.

Result: Formation of a stable thioether bond (S-carboxymethyl cysteine).

Visualization: Alkylation Mechanism
The following diagram illustrates the molecular transformation and the critical transition state.
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Reactants

Transition State (SN2)
ProductCysteine Thiol

(R-SH)

Thiolate Anion
(R-S⁻)

Deprotonation

Base
(pH > 8.0)

13C-Iodoacetic Acid
(I-CH2-13COOH)

[R-S ... CH2 ... I]⁻
Transition Complex

Nucleophilic Attack
S-Carboxymethyl Cysteine

(R-S-CH2-13COOH)

Iodide (I⁻)

Click to download full resolution via product page

Caption: S

2 mechanism of cysteine alkylation by

C-IAA. High pH is required to generate the reactive thiolate, but excessive pH (>9) risks
hydrolysis of the reagent.

Synthesis & Quality Control
Synthesizing

C-IAA typically involves the halogenation of isotopically labeled acetic acid.

Synthesis Route
The standard industrial route utilizes the Hell-Volhard-Zelinsky reaction or direct iodination:

Quality Control Parameters
When sourcing or verifying

C-IAA, the following purity metrics are non-negotiable for proteomic applications:

Isotopic Enrichment:
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atom %

C. Lower enrichment leads to complex isotopic envelopes in MS, complicating quantification.

Chemical Purity:

.[2] Impurities (free iodine) can cause oxidation of Methionine (Met) and Tryptophan (Trp).

Appearance: White to light yellow crystals. Darkening indicates decomposition (release of

).

Experimental Protocol: Differential Alkylation
This protocol describes a "Gold Standard" workflow for using

C-IAA in a quantitative experiment (e.g., comparing two samples, A and B). Sample A is
alkylated with native IAA (

C), and Sample B with

C-IAA.

Reagents Preparation
Reducing Buffer: 10 mM DTT (Dithiothreitol) in 50 mM Ammonium Bicarbonate (pH 8.0).

Light Alkylating Agent: 50 mM

C-IAA in 50 mM Ammonium Bicarbonate.

Heavy Alkylating Agent: 50 mM

C-IAA in 50 mM Ammonium Bicarbonate.

Quenching Agent: 100 mM DTT or

-Mercaptoethanol.

Step-by-Step Workflow
Protein Solubilization: Dissolve protein pellets in denaturing buffer (e.g., 8M Urea).
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Reduction: Add Reducing Buffer to a final concentration of 5 mM DTT. Incubate at 56°C for

30 minutes.

Why: Breaks existing disulfide bonds to expose cysteines.

Alkylation (The Critical Step):

Sample A: Add

C-IAA to 15 mM final concentration.

Sample B: Add

C-IAA to 15 mM final concentration.

Condition: Incubate in the DARK at Room Temperature for 30 minutes.

Caution: Light catalyzes the release of free iodine, causing off-target iodination of Tyrosine

and Histidine.

Quenching: Add Quenching Agent (excess thiol) to consume unreacted IAA.

Digestion & Mixing: Digest samples with Trypsin. Mix Sample A and B 1:1.

LC-MS/MS Analysis: Analyze for doublet peaks separated by the mass shift (

Da, where

= number of cysteines).

Protocol Visualization
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Differential Labeling

Protein Samples
(A & B)

Reduction
(DTT, 56°C)

Sample A:
Add 12C-IAA

Sample B:
Add 13C-IAA

Incubate 30 min
(Dark, RT, pH 8.0)

Quench Excess Reagent
(Add DTT)

Mix Samples 1:1

LC-MS/MS Analysis
(Detect Mass Shift)

Click to download full resolution via product page

Caption: Differential alkylation workflow. Samples are processed in parallel with light/heavy

IAA, then mixed for relative quantification via MS.

Data Interpretation & Troubleshooting
Calculating the Mass Shift
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When analyzing the spectra, the mass difference (

) between the light and heavy peptide pairs is calculated as:

For [1-

C]-IAA, the shift is +1.00335 Da per cysteine.

Common Artifacts (Self-Validation)
A robust experiment must account for these potential failure modes:

Artifact Observation in MS Cause Solution

Over-alkylation
+58 Da on N-

terminus, Lys, or His

pH > 8.5 or excess

reagent

Maintain pH 8.0; Limit

reaction time to 30

min.

Methionine Oxidation +16 Da on Met
Free Iodine (

) in reagent

Use fresh, high-purity

IAA; Keep in dark.

Incomplete Alkylation
Presence of

unmodified Cys
pH < 7.5 or old DTT

Verify pH; Use fresh

reducing agent.

Safety & Handling
Toxicity: IAA is a potent vesicant and highly toxic if swallowed. It inhibits glycolysis by

alkylating the active site of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Disposal: Must be quenched with excess thiol (DTT/mercaptoethanol) before disposal into

halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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